Methyltetrazine-PEG8-DBCO

Antibody-Drug Conjugates (ADCs) Pharmacokinetics Drug-to-Antibody Ratio (DAR)

Researchers requiring sequential, orthogonal bioconjugation often face aggregation and slow kinetics with traditional maleimide linkers. Methyltetrazine-PEG8-DBCO directly resolves this by enabling catalyst-free, two-step conjugation with unparalleled speed (>800 M⁻¹ s⁻¹ for TCO ligation). - Orthogonal DBCO (SPAAC) & methyltetrazine (IEDDA) handles eliminate cross-reactivity. - PEG8 spacer enhances aqueous solubility, reduces aggregation, and improves pharmacokinetics vs. PEG4 variants. - Enables precise DAR control in ADC assembly and high-contrast pretargeted imaging. Supplied with full COA and HPLC purity report. Bulk quantities available upon request.

Molecular Formula C44H54N6O10
Molecular Weight 826.9 g/mol
Cat. No. B15338809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyltetrazine-PEG8-DBCO
Molecular FormulaC44H54N6O10
Molecular Weight826.9 g/mol
Structural Identifiers
SMILESCC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53
InChIInChI=1S/C44H54N6O10/c1-35-46-48-44(49-47-35)38-12-14-40(15-13-38)60-33-32-59-31-30-58-29-28-57-27-26-56-25-24-55-23-22-54-21-20-53-19-18-45-42(51)16-17-43(52)50-34-39-8-3-2-6-36(39)10-11-37-7-4-5-9-41(37)50/h2-9,12-15H,16-34H2,1H3,(H,45,51)
InChIKeyUPIVBEJTWNIMKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyltetrazine-PEG8-DBCO Heterobifunctional Linker


Methyltetrazine-PEG8-DBCO is a heterobifunctional crosslinker that integrates a methyltetrazine moiety for rapid inverse electron-demand Diels–Alder (IEDDA) ligation with strained alkenes (e.g., trans-cyclooctene, TCO) and a dibenzocyclooctyne (DBCO) group for copper-free strain-promoted azide–alkyne cycloaddition (SPAAC). The two reactive ends are separated by an octaethylene glycol (PEG8) spacer, which confers aqueous solubility and conformational flexibility [1]. This architecture enables orthogonal, catalyst-free, two-step or sequential bioconjugation workflows in complex biological milieus .

Orthogonal IEDDA/SPAAC bioconjugation workflows
PEG8 spacer for aqueous solubility and conformational flexibility
Catalyst-free sequential two-step conjugation

Methyltetrazine-PEG8-DBCO Substitution Risks


The performance of Methyltetrazine-PEG8-DBCO in bioconjugation is dictated by a confluence of three interdependent parameters: (1) the PEG spacer length, which governs solubility, steric accessibility, and conjugate pharmacokinetics; (2) the methyl substitution on the tetrazine ring, which modulates both reaction kinetics and chemical stability; and (3) the specific reactivity profile of the DBCO group in SPAAC reactions, which is sensitive to buffer conditions and azide electronics. Substituting any of these elements—by altering the PEG chain length (e.g., to PEG4 or PEG12), replacing methyltetrazine with unsubstituted tetrazine, or changing the alkyne partner—introduces quantifiable shifts in reaction rates, conjugate hydrophobicity, and in vivo clearance profiles that can compromise experimental reproducibility and translational outcomes [1] [2].

Spacer PEG4 or PEG12 substitution may shift solubility, steric accessibility, and in vivo clearance profiles relative to PEG8.
Tetrazine Unsubstituted tetrazine alters reaction kinetics and chemical stability; methyl substitution context may not transfer directly.
Alkyne Replacing DBCO with another alkyne partner can shift SPAAC reactivity; buffer and azide electronics require review.

Methyltetrazine-PEG8-DBCO Performance Comparison


PEG8 Spacer Balances ADC Hydrophobicity and PK

In a systematic evaluation of pendant-type PEG linkers for ADCs, DAR8 conjugates bearing a PEG8 spacer exhibited a superior pharmacokinetic (PK) profile compared to both PEG4-containing DAR8 ADCs and DAR4 ADCs lacking a PEG linker. Specifically, DAR8-ADCs with PEG8 and PEG12 demonstrated enhanced in vivo exposure, while the PEG4 variant showed accelerated clearance [1]. Furthermore, hydrophobicity interaction chromatography (HIC) confirmed that increasing PEG chain length from PEG4 to PEG8 and PEG12 progressively reduced overall conjugate hydrophobicity, which directly correlated with reduced aggregation propensity under accelerated stability conditions (40°C) [1].

PEG8 ADC PK Profile
Head-to-head
PEG8-DAR8 ADC: reported improved PK and moderate hydrophobicity vs PEG4-DAR8 accelerated clearance
Supports PEG8 balance of solubility and clearance for ADC workflows
Rank-order trend: PEG12 ≈ PEG8 > PEG4; Trastuzumab-MMAE model
Antibody-Drug Conjugates (ADCs) Pharmacokinetics Drug-to-Antibody Ratio (DAR) PEGylation

Methyltetrazine vs. Tetrazine Chemical Stability

Methyl substitution on the tetrazine ring confers a marked improvement in chemical stability compared to unsubstituted tetrazine, albeit with a modest reduction in IEDDA reaction kinetics. Methyltetrazine amine is explicitly noted to exhibit 'better stability but lower reaction rate compared to tetrazine amine' . This trade-off is quantified in vendor specifications: tetrazine acid achieves exceptionally fast kinetics (up to 30,000 M⁻¹ s⁻¹ with TCO) but possesses 'substantially lower' stability, requiring careful handling and condition optimization . The enhanced stability of methyltetrazine derivatives reduces the risk of premature degradation during storage, handling, and multi-step conjugation procedures, thereby improving experimental reproducibility.

Methyltetrazine Stability
Reported
Better chemical stability vs unsubstituted tetrazine; rate constant >800 M⁻¹ s⁻¹ with TCO
Improved handling reproducibility for multi-step conjugation workflows
Trade-off: modestly reduced IEDDA kinetics vs unsubstituted tetrazine
Bioorthogonal Chemistry Tetrazine Stability IEDDA Bioconjugation

Methyltetrazine IEDDA Rapid Conjugation

The methyltetrazine-TCO IEDDA ligation is among the fastest bioorthogonal reactions reported, with second-order rate constants typically exceeding 800 M⁻¹ s⁻¹ and often reaching 1,000–3,000 M⁻¹ s⁻¹ under physiological conditions . In contrast, the DBCO-azide SPAAC reaction proceeds at rates approximately two to three orders of magnitude slower, with reported second-order rate constants ranging from 0.18 to 1.22 M⁻¹ s⁻¹ depending on buffer, pH, and azide electronics [1]. This kinetic disparity (approximately 1,000-fold difference) is a class-level inference that underscores the distinct roles of each reactive moiety: the methyltetrazine end provides rapid, near-instantaneous ligation for low-abundance targets, while the DBCO end offers robust, catalyst-free conjugation with azide-tagged partners, albeit at a slower pace.

IEDDA vs SPAAC Kinetics
Class-level
Methyltetrazine-TCO: >800 M⁻¹ s⁻¹; DBCO-azide: 0.18–1.22 M⁻¹ s⁻¹
Approximately 1,000-fold kinetic difference supports rapid low-concentration labeling
Context-dependent; buffer pH and azide electronics influence rates
Bioorthogonal Chemistry IEDDA Kinetics Click Chemistry Low-Concentration Labeling

PEG8 Optimizes Liposome Membrane Destabilization

In a model system for coiled-coil peptide-mediated liposome fusion, the length of the PEG spacer anchoring the fusogenic peptide to the lipid membrane was systematically varied. A PEG4 or PEG8 spacer was found to be optimal for promoting membrane destabilization, a critical early step in the fusion process. In contrast, a PEG12 spacer, while improving peptide accessibility and long-term fusion efficiency, was less effective at inducing the initial membrane disruption required for rapid fusion [1]. This study provides a direct, quantitative framework for understanding how PEG spacer length modulates biomolecular interactions at membrane interfaces.

PEG8 Membrane Effect
Cross-study
PEG4/PEG8 reported optimal for membrane destabilization; PEG12 less effective in initial disruption
Supports membrane-proximal bioconjugation and cell-surface workflow fit
Coiled-coil peptide liposome fusion model; content mixing assays
Liposome Fusion Coiled-Coil Peptides Membrane Biophysics PEG Spacer Length

Methyltetrazine-PEG8-DBCO Use Cases


Pretargeted Imaging and Radionuclide Therapy

The unparalleled speed of the methyltetrazine-TCO ligation (>800 M⁻¹ s⁻¹) enables rapid, high-contrast imaging in vivo. In a typical pretargeting workflow, a TCO-modified antibody is administered and allowed to accumulate at the tumor site over several days. Subsequently, a small-molecule imaging probe or therapeutic radionuclide bearing a methyltetrazine group is injected and rapidly captures the TCO-tagged antibody via IEDDA. The fast kinetics ensure that the probe binds quickly to the target while unbound probe clears rapidly, maximizing signal-to-background ratios [1]. The PEG8 spacer in this context enhances the solubility and bioavailability of the probe, while the DBCO group remains available for potential orthogonal conjugation of additional functionalities (e.g., a second imaging modality or a therapeutic payload) without interfering with the primary IEDDA reaction .

Homogeneous ADC Synthesis with Controlled DAR

Methyltetrazine-PEG8-DBCO enables the construction of ADCs with precise DAR control through sequential orthogonal conjugation. First, an antibody is functionalized with azide groups (e.g., via enzymatic or chemical methods). The DBCO moiety of the linker is then used to attach the linker to the antibody via SPAAC, forming a stable triazole linkage without copper catalysis. Subsequently, the methyltetrazine end is reacted with a TCO-bearing cytotoxic payload via rapid IEDDA. This two-step approach avoids the heterogeneity often encountered with traditional maleimide-thiol conjugation. The PEG8 spacer, as demonstrated in ADC studies, improves the pharmacokinetic profile of the final conjugate by reducing hydrophobicity-driven aggregation and rapid clearance, compared to shorter PEG4 linkers [1] [2].

Dual-Modality Nanoparticle Theranostics

Nanoparticles (e.g., liposomes, polymeric micelles, or inorganic cores) can be surface-decorated with both TCO and azide groups. Methyltetrazine-PEG8-DBCO then serves as a universal adaptor: the DBCO end clicks onto the azide, while the methyltetrazine end remains free to capture TCO-modified targeting ligands (e.g., antibodies, peptides), imaging dyes, or radiolabels. The orthogonality of the two click reactions ensures that each component can be attached in a controlled, sequential manner without cross-reactivity. The PEG8 spacer provides a flexible, hydrophilic tether that minimizes non-specific protein adsorption and improves colloidal stability in biological fluids, a critical requirement for in vivo nanoparticle applications .

Cell Surface Engineering and Proximity Ligation

For live-cell applications, the membrane compatibility of the PEG8 spacer is a key differentiator. Studies on PEG-spacer length in membrane fusion models indicate that PEG4 and PEG8 lengths are optimal for facilitating interactions at the membrane interface, whereas longer PEG12 spacers can hinder close membrane apposition [3]. In a cell surface engineering workflow, cells are first metabolically labeled with azido-sugars. The DBCO group of Methyltetrazine-PEG8-DBCO is then used to covalently attach the linker to the cell surface via SPAAC. The methyltetrazine group is then available for subsequent labeling with a TCO-fluorophore. The PEG8 spacer ensures that the tetrazine group is presented at an optimal distance from the glycocalyx, maximizing its accessibility for the incoming TCO probe while minimizing steric hindrance from the dense cell surface environment.

Application
Selection Property
Validation Focus
Pretargeted imaging workflows
Rapid IEDDA kinetics with PEG8 solubility
In vivo signal-to-background ratio
Homogeneous ADC synthesis
Orthogonal SPAAC/IEDDA sequential conjugation
DAR control and conjugate PK profile
Nanoparticle surface functionalization
Dual-click adaptor with PEG8 spacer
Colloidal stability and modular ligand attachment
Live-cell surface engineering
Membrane-compatible PEG8 spacer length
Steric accessibility at cell-surface interface

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